molecular formula C41H48N2O8 B1683125 Thalicarpine CAS No. 5373-42-2

Thalicarpine

Cat. No.: B1683125
CAS No.: 5373-42-2
M. Wt: 696.8 g/mol
InChI Key: ZCTJIMXXSXQXRI-KYJUHHDHSA-N
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Description

Thalicarpine is a natural aporphine benzylisoquinoline vinca alkaloid with notable antineoplastic activityThis compound has been studied for its antiproliferative and antitumor properties, making it a compound of interest in cancer research .

Preparation Methods

Thalicarpine is typically isolated from the roots of Thalictrum species. The extraction process involves drying the roots, followed by solvent extraction and chromatographic purification to isolate the alkaloid. The empirical formula of this compound is C41H48N2O8 .

Chemical Reactions Analysis

Thalicarpine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Thalicarpine has a wide range of scientific research applications:

Mechanism of Action

Thalicarpine exerts its effects by binding to and inhibiting p-glycoprotein, a multidrug resistance efflux pump. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, enhancing their efficacy. This compound also induces single-strand breaks in DNA, leading to cell cycle arrest at the G2/M and G1 phases. This dual mechanism of action contributes to its antiproliferative and antitumor activities .

Comparison with Similar Compounds

Thalicarpine is unique among alkaloids due to its dual mechanism of action and its ability to inhibit p-glycoprotein. Similar compounds include:

This compound stands out due to its specific inhibition of p-glycoprotein and its ability to induce DNA damage, making it a promising candidate for cancer research and therapy.

Properties

CAS No.

5373-42-2

Molecular Formula

C41H48N2O8

Molecular Weight

696.8 g/mol

IUPAC Name

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1

InChI Key

ZCTJIMXXSXQXRI-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC

Appearance

Solid powder

melting_point

160.5 °C

5373-42-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thalicarpine;  taliblastine;  thaliblastin;  thalicarpin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalicarpine
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Thalicarpine
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Thalicarpine
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